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Compound of Interest

Compound Name: Parp1-IN-7

Cat. No.: B10857806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parp1-IN-7, a potent and selective

inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document covers its chemical

structure, physicochemical properties, mechanism of action, relevant signaling pathways, and

detailed experimental protocols for its evaluation.

Chemical Structure and Properties
Parp1-IN-7, also identified as compound 34 in its discovery publication, is a naphthyridinone-

based small molecule inhibitor of PARP1.[1] Its chemical identity and key properties are

summarized below.

Chemical Structure:

IUPAC Name: 4-[4-[(1R)-3-(5-oxo-6H-1,6-naphthyridin-7-yl)cyclopent-2-en-1-yl]piperazin-1-

yl]benzonitrile

SMILES:

N#CC1=CC=C(N2CCN([C@H]3C=C(C4=CC5=C(C(N4)=O)C=CC=N5)CC3)CC2)C=C1

CAS Number: 2084112-75-2[2]

Molecular Formula: C₂₄H₂₃N₅O[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10857806?utm_src=pdf-interest
https://www.benchchem.com/product/b10857806?utm_src=pdf-body
https://www.benchchem.com/product/b10857806?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33120078/
https://www.researchgate.net/publication/346345979_Discovery_of_isoquinolinone_and_naphthyridinone-based_inhibitors_of_polyADP-ribose_polymerase-1_PARP1_as_anticancer_agents_Structure_activity_relationship_and_preclinical_characterization?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.researchgate.net/publication/346345979_Discovery_of_isoquinolinone_and_naphthyridinone-based_inhibitors_of_polyADP-ribose_polymerase-1_PARP1_as_anticancer_agents_Structure_activity_relationship_and_preclinical_characterization?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties:

Property Value Source

Molecular Weight 397.47 g/mol [2]

Appearance Off-white to light brown solid [2]

Solubility Soluble in DMSO (100 mg/mL) [2]

Storage

Store at 4°C, protect from light.

In solvent, store at -80°C for

up to 6 months.

[2]

Mechanism of Action and Signaling Pathway
Parp1-IN-7 exerts its biological effects through the competitive inhibition of PARP1, a key

enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of single-

strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4]

Upon DNA damage, PARP1 binds to the site of the break and, using NAD+ as a substrate,

synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These

PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[5]

Parp1-IN-7 binds to the catalytic domain of PARP1, preventing the synthesis of PAR. This

inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs. During DNA

replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In

cancer cells with deficiencies in homologous recombination (HR) repair, such as those with

BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality

and selective cancer cell death.[6]

The following diagram illustrates the signaling pathway of PARP1 in DNA repair and the

mechanism of action of Parp1-IN-7.
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Figure 1: PARP1 Inhibition Pathway by Parp1-IN-7.

Experimental Protocols
The following sections detail common experimental procedures for evaluating the activity of

Parp1-IN-7.

PARP1 Enzymatic Assay
This assay measures the direct inhibitory effect of Parp1-IN-7 on the enzymatic activity of

PARP1. A common method is a fluorometric assay that detects the consumption of NAD+.

Materials:

Recombinant human PARP1 enzyme

Activated DNA (e.g., calf thymus DNA treated with DNase I)
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β-NAD+

Parp1-IN-7 (dissolved in DMSO)

Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and DTT)

Developing reagent that produces a fluorescent signal upon reaction with nicotinamide (a

byproduct of the PARP1 reaction)

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP1

enzyme in each well of the microplate.

Add varying concentrations of Parp1-IN-7 or DMSO (vehicle control) to the wells.

Initiate the reaction by adding β-NAD+ to all wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and add the developing reagent.

Incubate for a further period to allow for signal development.

Measure the fluorescence intensity using a plate reader.

Calculate the IC₅₀ value of Parp1-IN-7 by plotting the percentage of PARP1 inhibition against

the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for a PARP1 enzymatic assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b10857806?utm_src=pdf-body
https://www.benchchem.com/product/b10857806?utm_src=pdf-body
https://www.benchchem.com/product/b10857806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PARP1 Enzymatic Assay Workflow

Prepare Reaction Mix
(PARP1, Activated DNA, Buffer)

Add Parp1-IN-7
(or DMSO control)

Initiate Reaction
(Add NAD+)

Incubate at RT

Stop Reaction & Add Developer

Incubate for Signal Development

Measure Fluorescence

Calculate IC50

 

Synthetic Lethality Assessment Logic

Treat Cells with Parp1-IN-7

HR-Proficient Cells HR-Deficient Cells

Measure Viability Measure Viability

High IC50
(Low Cytotoxicity)

Low IC50
(High Cytotoxicity)

Synthetic Lethality Demonstrated

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10857806?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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